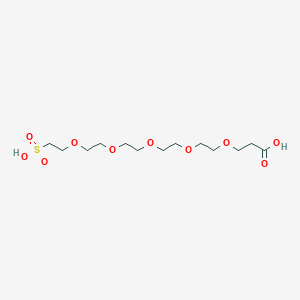

Carboxy-PEG5-sulfonic acid

Overview

Description

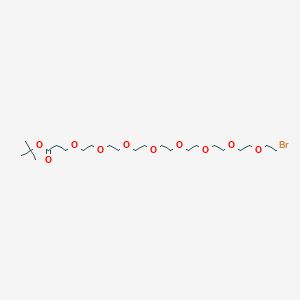

Carboxy-PEG5-sulfonic acid is a non-cleavable linker for bio-conjugation . It contains a SO3H group and a COOH/Carboxylic Acid group linked through a linear PEG chain .

Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU .Molecular Structure Analysis

The molecular weight of this compound is 374.4 g/mol . It contains a total of 49 bonds, including 23 non-H bonds, 3 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, 5 ethers (aliphatic), and 1 sulfonic .Chemical Reactions Analysis

The terminal carboxylic acid of this compound can participate in reactions with primary amines in the presence of activators such as EDC and HATU . Sulfonic acid can undergo esterification, halogenation, and replacement reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 374.4 g/mol . It is soluble in DMSO and water . It should be stored at -20°C .Scientific Research Applications

Interpolymer Associations

Carboxy-PEG5-sulfonic acid is involved in interpolymer associations. In a study, the interaction between acrylic acid (AA) copolymers and poly(ethylene glycol) (PEG) was examined. The AA copolymers contained carboxylate, sulfonate, or isopropylamide groups. Their association with PEG, via interpolymer hydrogen bonding, led to the formation of compact aggregates (Bokias, Staikos, Iliopoulos, & Audebert, 1994).

Antiviral Potential in Synthesis

This compound derivatives have been utilized in the synthesis of compounds with antiviral properties. Polyethyleneglycol bound sulfonic acid (PEG-OSO3H), a modified polyethylene glycol, was used as a catalyst in synthesizing 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, which showed significant anti-viral activity (Naidu et al., 2012).

Catalyst in Organic Synthesis

PEG-bound sulfonic acid has been proven effective as a catalyst in organic synthesis. For instance, it showed good catalytic activity and recyclability in the synthesis of 3,4-dihydropyrimidinones via the Biginelli reaction (Quan et al., 2009).

Membrane Formation and Properties

In membrane technology, sulfonated materials like this compound are used due to their high electrical conductivity and good chemical stability. A study explored the effects of polyethylene glycol on the formation and properties of hydrophilic sulfonated polyphenylenesulfone (sPPSU) membranes (Feng et al., 2017).

Biomass Dehydration

Polymer bound sulfonic acid (PEG-OSO3H) has been active in the dehydration of biomass to furfural, a process crucial in biofuel production. This catalyst is mild, non-volatile, and can be recycled multiple times without significant leaching of –OSO3H groups (Zhang et al., 2014).

Radiation Treatment of Acidic Waste

In the treatment of acidic radioactive waste, a mixture containing polyethylene glycol and other components has been used for the recovery of cesium, strontium, lanthanides, and actinides (Romanovskiy et al., 2001).

Versatile Agents in PET Probe Construction

This compound derivatives have been employed in the construction of PET probes. For example, 18F-labeled vinyl sulfones provided a versatile platform for PET probe construction, demonstrating the potential in biomedical research (Zhang et al., 2020).

Mechanism of Action

Target of Action

Carboxy-PEG5-sulfonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains a carboxylic acid and a sulfonic acid end group . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . Sulfonic acid can undergo esterification, halogenation, and replacement reactions . These interactions allow the compound to form a bridge between the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Future Directions

Biochemical Analysis

Cellular Effects

Carboxy-PEG5-sulfonic acid influences cellular processes by modifying the properties of conjugated biomolecules. It enhances the solubility and stability of proteins, peptides, and other bioactive molecules, thereby improving their bioavailability and efficacy . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the targeted delivery of therapeutic agents and diagnostic probes . Its hydrophilic nature ensures minimal disruption to cellular membranes, making it an ideal candidate for various biomedical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to light and temperature, and it should be stored in a low-temperature, dry condition away from light to maintain its stability . Over time, the compound may degrade, leading to changes in its efficacy and bioavailability. Long-term studies have shown that this compound can maintain its stability and functionality for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to enhance the solubility and stability of conjugated biomolecules without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including potential disruption of cellular membranes and interference with normal cellular processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The carboxylic acid and sulfonic acid groups of this compound can participate in enzymatic reactions, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and bioavailability of conjugated biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through targeting signals encoded in its structure . These signals ensure that this compound reaches its intended site of action, enhancing its efficacy and minimizing off-target effects. Post-translational modifications can further influence the compound’s localization and activity within cells .

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXDKCHNWPCUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167331 | |

| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-38-8 | |

| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)